molecular formula C8H12ClNO3 B1441033 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid CAS No. 1219948-48-7

1-(2-Chloroacetyl)-3-piperidinecarboxylic acid

Cat. No. B1441033
CAS RN: 1219948-48-7
M. Wt: 205.64 g/mol
InChI Key: XQDPEIMVLNZZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is a chemical compound that likely contains a piperidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The compound also contains a chloroacetyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a precursor with chloroacetyl chloride . For example, L-proline, a natural amino acid, can react with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” likely includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound also likely contains a chloroacetyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, cyanoacetic acid hydrazide, a similar compound, can act as an ambident nucleophile, reacting at several possible sites .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” serves as a starting material for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .

Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of medications used to treat type-II diabetes. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is a key intermediate in the synthesis of these inhibitors. It helps in extending the half-life of incretin hormones, which enhances insulin secretion and improves glucose tolerance. The compound’s role in the synthesis of DPP-IV inhibitors highlights its importance in diabetes research and treatment .

Creation of Proline Mimics

In medicinal chemistry, mimicking the structure of amino acids like proline can be crucial for developing new therapeutics. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” can be used to create proline mimics, which are integral parts of various pharmaceutical agents, particularly those targeting protease inhibition .

Chemical Stability Studies

The stability of pharmaceutical compounds is vital for their efficacy and shelf-life. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” provides a framework for studying the chemical stability of piperidine-based compounds, which is essential for oral administration and the development of stable drug formulations .

Exploration of Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient processes that allow the synthesis of complex molecules from simpler reagents in a single step. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” can be utilized in MCRs to create diverse piperidine-containing compounds, contributing to the rapid and cost-effective development of new drugs .

Research on Biological Activity

The biological activity of piperidine compounds is a rich field of study, with implications for drug discovery and development. “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is used in research to explore the biological activities of piperidine derivatives, leading to the discovery of potential new drugs with various pharmacological effects .

Safety and Hazards

While specific safety and hazard information for “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is not available, similar compounds like chloroacetyl chloride are considered hazardous. They are corrosive to metals, toxic if swallowed, in contact with skin or if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . This is because the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .

properties

IUPAC Name

1-(2-chloroacetyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDPEIMVLNZZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Reactant of Route 3
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.